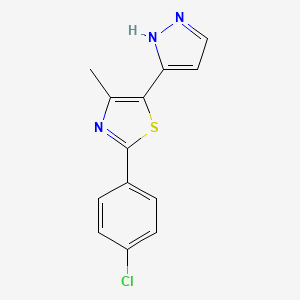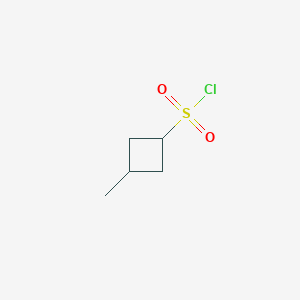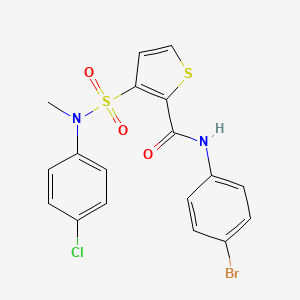![molecular formula C12H15N5O3 B2896711 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carbohydrazide CAS No. 1923094-13-6](/img/structure/B2896711.png)
1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carbohydrazide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also has a methoxyphenyl group and a carbohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring, methoxyphenyl group, and carbohydrazide group would significantly influence its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The 1,2,4-triazole ring, methoxyphenyl group, and carbohydrazide group could potentially participate in various chemical reactions .Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structure determination of triazole derivatives, including compounds with similar structures to 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carbohydrazide. For example, the synthesis and structure determination of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was accomplished through reactions involving equimolar equivalents of specific triazole carbohydrazide and indoline-2,3-dione, confirming the structure via NMR spectroscopy and single-crystal X-ray diffraction (Kariuki et al., 2022).
Antimicrobial and Anticancer Activities
The biological activities of triazole derivatives have been extensively explored. One study described the synthesis, antibacterial, antiurease, and antioxidant activities of new 1,2,4-triazole Schiff base and amine derivatives. These compounds were evaluated for their biological activities, revealing effective antiurease and antioxidant properties (Sokmen et al., 2014). Another research effort focused on the synthesis and anticancer evaluation of some new 4-amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives. These compounds were screened against a panel of 60 cell lines from various cancer types, showcasing their potential as anticancer agents (Bekircan et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions. For instance, compounds with similar structures have been known to form oximes or hydrazones when they react with aldehydes and ketones . The nitrogen in these compounds acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group . This reaction is essentially irreversible as the adduct dehydrates .
Result of Action
The formation of oximes or hydrazones could potentially alter the function of the target molecules, leading to changes at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the formation of oximes or hydrazones is acid-catalyzed , suggesting that the compound’s activity could be influenced by the pH of its environment.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1,2,4-triazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-20-10-5-3-2-4-8(10)9(18)6-17-7-14-11(16-17)12(19)15-13/h2-5,7,9,18H,6,13H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSOGJOGFZYDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=NC(=N2)C(=O)NN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

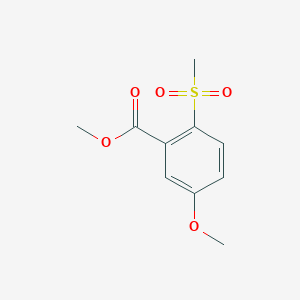
![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride](/img/no-structure.png)
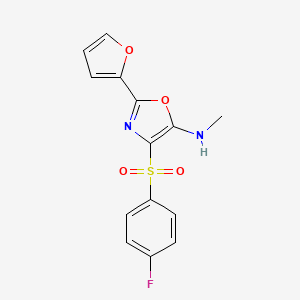
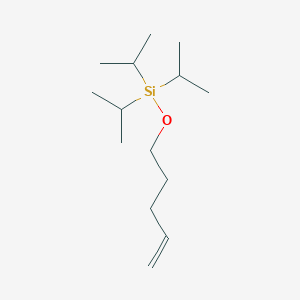
![2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2896637.png)

